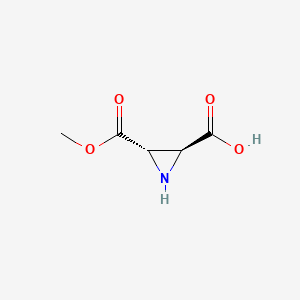

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is a chiral aziridine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique three-membered aziridine ring, which imparts distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the aziridine ring. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. These processes can offer advantages in terms of environmental sustainability and cost-effectiveness. For example, carbonyl reductase from Lactobacillus fermentum has been used to catalyze the asymmetric reduction of precursors to form the desired aziridine compound .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines under specific conditions.

Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amino acids or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxaziridines, amino acids, and various substituted aziridines. These products can have significant applications in pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid involves its interaction with specific molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition and the modification of biological macromolecules .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-2,3-dibromobutane: Another chiral compound with a similar stereochemistry but different functional groups.

(2S,3S)-2-amino-3-methoxybutanoic acid: A structurally related amino acid with different reactivity and applications.

Uniqueness

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is unique due to its aziridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various fields of research and industrial applications .

Actividad Biológica

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, often involving the formation of aziridine derivatives. A notable approach includes the use of asymmetric synthesis techniques to achieve high stereoselectivity in the formation of the desired aziridine structure. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the target compound with specific stereochemistry.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The compound has shown promising results in inhibiting oxidative damage in cellular models, suggesting its utility in preventing oxidative stress-related conditions .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition were found to be notably low, indicating strong anti-inflammatory potential .

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.74 | 0.69 |

| FM10 | 0.18 | 0.18 |

| FM12 | 0.69 | 0.18 |

Analgesic Effects

In vivo studies have further corroborated the analgesic effects of this compound. It was tested using established pain models, such as the carrageenan-induced paw edema model, where it demonstrated a significant reduction in pain responses comparable to standard analgesics .

The biological activities of this compound are attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain and inflammation processes. Molecular docking studies suggest that it binds effectively to the active sites of COX enzymes, thereby blocking their activity and reducing the production of pro-inflammatory mediators.

Case Study 1: Analgesic and Anti-inflammatory Evaluation

A study conducted on a series of aziridine derivatives, including this compound, assessed their analgesic and anti-inflammatory properties through both in vitro and in vivo models. The results indicated that compounds with similar structural features exhibited enhanced biological activity, particularly in inhibiting COX enzymes and reducing inflammation markers in animal models .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on oxidative stress, this compound was tested against various free radicals. The results showed a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its effectiveness as an antioxidant agent .

Propiedades

IUPAC Name |

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBREPRICMCPNX-HRFVKAFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.